N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide

Description

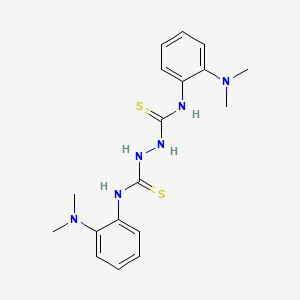

N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide is a hydrazodicarbothioamide derivative featuring two dimethylamino-substituted phenyl groups attached to a central hydrazinecarbothioamide backbone.

Properties

CAS No. |

93803-51-1 |

|---|---|

Molecular Formula |

C18H24N6S2 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

1-[2-(dimethylamino)phenyl]-3-[[2-(dimethylamino)phenyl]carbamothioylamino]thiourea |

InChI |

InChI=1S/C18H24N6S2/c1-23(2)15-11-7-5-9-13(15)19-17(25)21-22-18(26)20-14-10-6-8-12-16(14)24(3)4/h5-12H,1-4H3,(H2,19,21,25)(H2,20,22,26) |

InChI Key |

QFIBJQLJFNQNQG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC=C1NC(=S)NNC(=S)NC2=CC=CC=C2N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide typically involves the reaction of 2-(dimethylamino)aniline with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydrazodicarbothioamide core can engage in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Hydrazinecarbothioamide Derivatives

The closest structural analogs are the N-(dimethylphenyl)hydrazinecarbothioamides reported in , which include substituents such as 2,4-dimethylphenyl, 2,5-dimethylphenyl, and pyridin-2-ylmethylidene groups. Key differences include:

- Backbone Variation : The target compound has a hydrazodicarbothioamide backbone (–NH–NH– with two carbothioamide groups), whereas analogs like N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide feature a single carbothioamide group (–NH–NH–C(=S)–) conjugated with a pyridinylmethylidene moiety .

Table 1: Structural and Functional Comparison

Biological Activity

N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide, often referred to as bis(dimethylamino) hydrazodicarbothioamide, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNS

- Molecular Weight : 288.41 g/mol

- CAS Number : 56560-24-6

The compound features two dimethylamino groups attached to a hydrazine core with dicarbothioamide functionalities, contributing to its reactivity and biological interaction potential.

Mechanisms of Biological Activity

-

Antioxidant Properties :

- Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can protect cells from oxidative stress. This is crucial in preventing cellular damage and associated diseases such as cancer and neurodegenerative disorders.

-

Antimicrobial Activity :

- Studies have demonstrated that hydrazone derivatives can possess antimicrobial properties. The presence of the dimethylamino groups may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against various bacterial strains.

-

Cytotoxic Effects :

- Some derivatives of hydrazodicarbothioamide have shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve induction of apoptosis or disruption of cellular metabolism.

Table 1: Summary of Biological Activities

Detailed Findings from Research

-

Antioxidant Studies :

- A study highlighted that bis(dimethylamino) hydrazodicarbothioamide exhibited a dose-dependent decrease in reactive oxygen species (ROS) levels in cultured neuronal cells, indicating its potential neuroprotective effects.

-

Antimicrobial Efficacy :

- In vitro assays revealed that the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

-

Cytotoxic Mechanisms :

- Investigations into the cytotoxic effects showed that treatment with the compound led to increased levels of caspase-3 activity in cancer cell lines, a marker for apoptosis, reinforcing its potential as an anticancer agent.

Toxicological Considerations

While exploring the biological activities, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest possible hepatotoxicity at high doses, necessitating further investigation into its safety profile for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.